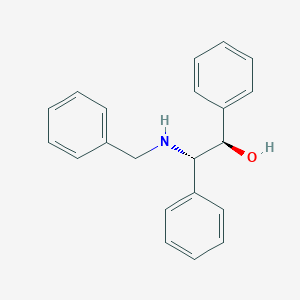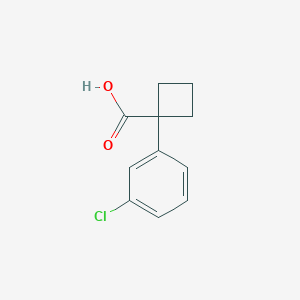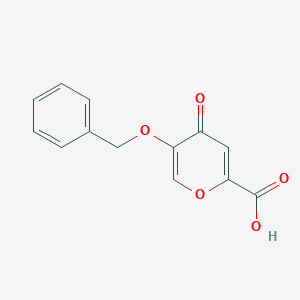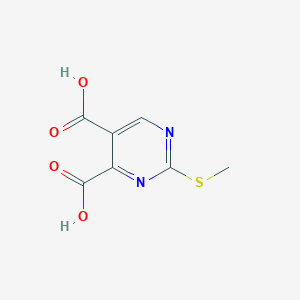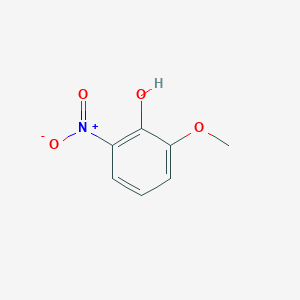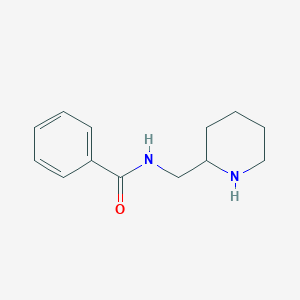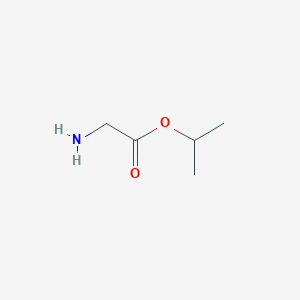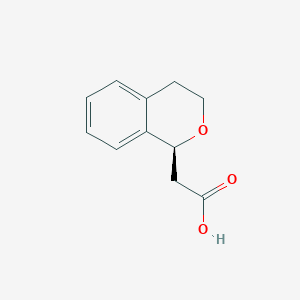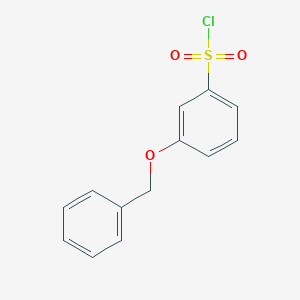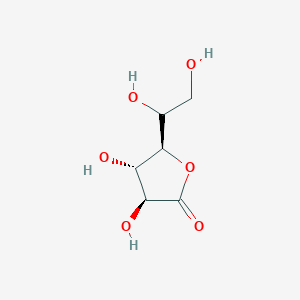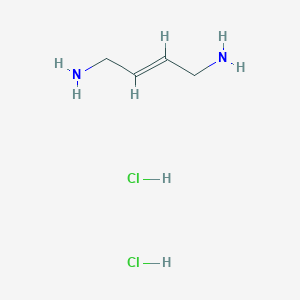
(E)-But-2-eno-1,4-diamina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-But-2-ene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2. It is a diamine derivative of butene, characterized by the presence of two amino groups attached to the second and fourth carbon atoms of the butene chain. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
(E)-But-2-ene-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (E)-But-2-ene-1,4-diamine dihydrochloride. For instance, it is stable at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-ene-1,4-diamine dihydrochloride typically involves the reaction of butadiene with ammonia in the presence of a catalyst. The reaction proceeds through the addition of ammonia to the double bond of butadiene, followed by hydrogenation to yield the diamine. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (E)-But-2-ene-1,4-diamine dihydrochloride involves large-scale catalytic hydrogenation of butadiene in the presence of ammonia. The process is carried out under high pressure and temperature to ensure complete conversion of butadiene to the desired diamine. The resulting product is then purified and converted to the dihydrochloride salt through acidification.
Análisis De Reacciones Químicas
Types of Reactions
(E)-But-2-ene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form saturated diamines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Saturated diamines.
Substitution: Alkylated or acylated diamines.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to adjacent carbon atoms.
1,3-Diaminopropane: A diamine with amino groups on the first and third carbon atoms of a propane chain.
1,4-Diaminobutane: A diamine with amino groups on the first and fourth carbon atoms of a butane chain.
Uniqueness
(E)-But-2-ene-1,4-diamine dihydrochloride is unique due to its unsaturated butene backbone, which imparts distinct chemical reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and reactions, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
(E)-but-2-ene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGASKMRNHXWEC-SEPHDYHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
